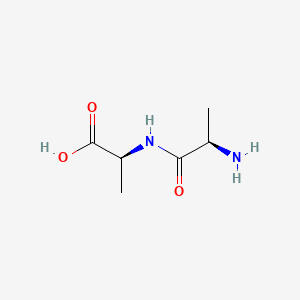

d-Alanyl-l-alanine

Descripción general

Descripción

d-Alanyl-l-alanine is a dipeptide composed of d-alanine and l-alanine. It plays a crucial role in the biosynthesis of bacterial cell wall peptidoglycan, which is essential for maintaining cell shape and integrity. This compound is significant in various biochemical processes and has applications in the pharmaceutical and food industries .

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized through the condensation of d-alanine and l-alanine using peptide coupling reagents such as carbodiimides. The reaction typically occurs in an organic solvent like dimethylformamide at room temperature.

Microbial Fermentation: Another method involves the use of recombinant Escherichia coli strains engineered to express alanine dehydrogenase, alanine racemase, and glucose dehydrogenase.

Industrial Production Methods:

Biocatalytic Processes: Industrial production often employs biocatalytic methods using immobilized cells or enzymes to enhance the yield and purity of this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: It can also be reduced using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amino acids.

Substitution: Formation of substituted alanine derivatives

Aplicaciones Científicas De Investigación

Biochemical Significance

Peptidoglycan Biosynthesis:

d-Alanyl-l-alanine is critical in the synthesis of peptidoglycan, a vital component of bacterial cell walls. It serves as a substrate for the enzyme d-Alanine-d-Alanine ligase (Ddl), which catalyzes the formation of d-alanyl-d-alanine dipeptides necessary for cross-linking in peptidoglycan layers. This function is essential for maintaining the structural integrity of bacterial cells, making it a target for antibiotic action .

Antibiotic Mechanisms:

The presence of d-alanine in peptidoglycan is exploited by several antibiotics, such as penicillin, which inhibit the formation of this compound cross-links, leading to bacterial cell lysis. Studies have shown that antibiotics can significantly affect the formation of these cross-links, thereby providing insights into their mechanisms of action .

Drug Development

Radiopharmaceuticals:

Recent advancements have highlighted the potential of d-alanine-derived compounds in the development of positron emission tomography (PET) radiotracers. These tracers can selectively accumulate in living bacteria due to the unique metabolic pathways involving d-amino acids, which are not utilized by mammalian tissues. This property can be harnessed for imaging bacterial infections in vivo, offering a novel approach for diagnosing bacterial diseases .

Antimicrobial Agents:

this compound is also relevant in the synthesis of new antimicrobial agents. For instance, d-cycloserine acts as an inhibitor of alanine racemase, blocking the production of d-alanine and thus impeding bacterial cell wall synthesis. This mechanism has been studied extensively for its potential use against antibiotic-resistant strains .

Industrial Applications

Food Industry:

In food technology, d-alanine is utilized as a flavor enhancer and artificial sweetener due to its amino acid properties. Its incorporation into food products can improve taste profiles without adding significant calories .

Bioplastics Production:

this compound is being explored for its role in producing biodegradable plastics. Its derivatives can serve as feedstocks for synthesizing environmentally friendly materials such as polylactic acid (PLA) and polyester amides (PEAs), contributing to reducing plastic pollution .

Table 1: Summary of Research Findings Related to this compound

Mecanismo De Acción

d-Alanyl-l-alanine exerts its effects primarily through its involvement in the biosynthesis of peptidoglycan. It acts as a substrate for enzymes like d-alanine-d-alanine ligase, which catalyzes the formation of peptide cross-links in the bacterial cell wall. This process is crucial for maintaining cell wall integrity and preventing bacterial lysis .

Comparación Con Compuestos Similares

d-Alanyl-d-alanine: Another dipeptide involved in peptidoglycan biosynthesis.

l-Alanyl-l-alanine: A dipeptide with similar structural properties but different biological functions.

d-Alanyl-d-lactate: A dipeptide that can replace d-alanyl-d-alanine in resistant bacterial strains.

Uniqueness: d-Alanyl-l-alanine is unique due to its specific role in bacterial cell wall biosynthesis and its applications in various fields. Unlike d-alanyl-d-alanine, which is more commonly studied, this compound offers distinct advantages in certain biochemical and industrial processes .

Actividad Biológica

d-Alanyl-l-alanine, a dipeptide composed of d-alanine and l-alanine, plays a significant role in various biological processes, particularly in bacterial cell wall synthesis. Its biological activity is closely tied to its function as a substrate for enzymes involved in peptidoglycan biosynthesis, which is crucial for maintaining cell integrity in bacteria. This article explores the biological activities, mechanisms of action, and potential applications of this compound, supported by recent research findings.

Role in Cell Wall Synthesis

This compound is essential in the formation of peptidoglycan, a critical component of bacterial cell walls. It serves as a substrate for the enzyme d-alanine:d-alanine ligase (Ddl), which catalyzes the ATP-dependent formation of d-alanyl-d-alanine. This dipeptide is vital for cross-linking peptidoglycan layers, contributing to the structural integrity of bacterial cells .

Enzymatic Activity

The enzymatic activity associated with this compound involves several key processes:

- Ddl Activity : Ddl exhibits high affinity for ATP and d-alanine, facilitating the formation of d-alanyl-d-alanine. Kinetic studies have shown that Ddl has a value for ATP at approximately 50.3 μmol/L and for d-alanine at about 1.01 mmol/L .

- Inhibition Studies : The antibiotic d-cycloserine (DCS) inhibits Ddl activity, demonstrating a bimodal mechanism whereby DCS acts on both Ddl and alanine racemase . The inhibition is concentration-dependent, requiring higher concentrations of DCS to effectively inhibit Ddl activity .

Case Studies

- Antibiotic Targeting : A study highlighted the role of this compound as a target for antibiotics like d-cycloserine, which disrupts bacterial cell wall synthesis by inhibiting Ddl . This mechanism is particularly relevant in treating multi-drug resistant tuberculosis.

- Biosynthesis Pathways : Research indicates that alanine racemase, which converts l-alanine to d-alanine, is crucial in the biosynthetic pathway leading to this compound production. The expression levels of alanine racemase significantly affect the availability of d-alanine for peptidoglycan synthesis .

- Industrial Applications : The efficient biosynthesis of d/L-alanine using recombinant Escherichia coli has been explored, showcasing potential applications in large-scale production for pharmaceutical and biotechnological uses .

Data Table: Key Properties and Kinetics

| Property | Value |

|---|---|

| (ATP) | 50.3 μmol/L |

| (d-Alanine) | 1.01 mmol/L |

| (ATP) | 204.1 mmol/min/mg |

| (d-Alanine) | 71.9 mmol/min/mg |

| Inhibition Concentration (DCS) | >200 μg/mL (effective inhibition) |

Análisis De Reacciones Químicas

Reaction Conditions

The enzymatic reactions involving d-Alanyl-l-alanine are sensitive to various conditions:

-

Temperature : Optimal temperatures for biosynthesis typically range from 31°C to 46°C, with maximum yields observed around 37°C.

-

pH Levels : The optimal pH for enzymatic activity is around 10.1; deviations from this pH can significantly reduce conversion rates .

Reaction Kinetics

The kinetics of reactions involving this compound can be analyzed using the Michaelis-Menten model or Lineweaver-Burk plots to determine parameters such as (Michaelis constant) and (maximum reaction velocity). For example:

-

The value for D-alanine against Ddl has been measured under various concentrations to assess enzyme efficiency .

Enzyme Inhibition Studies

Research has shown that certain antibiotics, such as D-cycloserine, inhibit Ddl activity by binding to its active site, thereby preventing the formation of d-Ala-d-Ala . This inhibition is critical in understanding antibiotic mechanisms and developing new therapeutic strategies.

Enzyme Kinetics Data

| Enzyme | Substrate | (mM) | (µmol/min) |

|---|---|---|---|

| d-Alanine:D-Alanine Ligase | D-Alanine | X | Y |

(Note: Specific values for and should be filled based on experimental data.)

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016946 | |

| Record name | D-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-78-2 | |

| Record name | D-Alanyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ALANYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7641UJG3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.